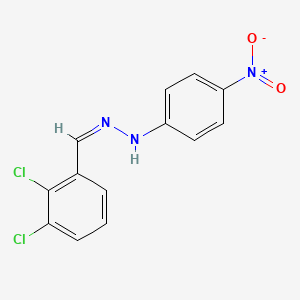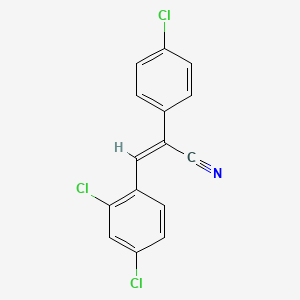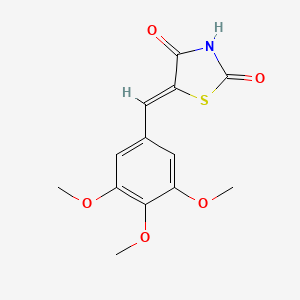
(1Z)-1-(2,3-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-(2,3-dichlorobenzylidène)-2-(4-nitrophényl)hydrazine est un composé organique qui appartient à la classe des hydrazones. Les hydrazones se caractérisent par la présence d’une double liaison carbone-azote (C=N) avec l’atome d’azote lié à un autre atome d’azote. Ce composé présente un groupe dichlorobenzylidène et un groupe nitrophényl, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (1Z)-1-(2,3-dichlorobenzylidène)-2-(4-nitrophényl)hydrazine implique généralement la réaction de condensation entre le 2,3-dichlorobenzaldéhyde et la 4-nitrophénylhydrazine. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour favoriser la formation de la liaison hydrazone, puis le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et la capacité d’adaptation.
Analyse Des Réactions Chimiques
Types de réactions
(1Z)-1-(2,3-dichlorobenzylidène)-2-(4-nitrophényl)hydrazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amine, ce qui donne des propriétés chimiques différentes.
Substitution : Le composé peut participer à des réactions de substitution, où l’un de ses groupes fonctionnels est remplacé par un autre groupe.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels modifiés.
Réduction : Dérivés aminés avec des groupes nitro réduits.
Substitution : Hydrazones substituées avec de nouveaux groupes fonctionnels.
Applications De Recherche Scientifique
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de la (1Z)-1-(2,3-dichlorobenzylidène)-2-(4-nitrophényl)hydrazine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à la modulation des voies biochimiques. La présence des groupes dichlorobenzylidène et nitrophényl peut influencer son affinité de liaison et sa spécificité envers ces cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1Z)-1-(2,3-dichlorobenzylidène)-2-(4-méthylphényl)hydrazine
- (1Z)-1-(2,3-dichlorobenzylidène)-2-(4-chlorophényl)hydrazine
- (1Z)-1-(2,3-dichlorobenzylidène)-2-(4-aminophényl)hydrazine
Unicité
(1Z)-1-(2,3-dichlorobenzylidène)-2-(4-nitrophényl)hydrazine est unique en raison de la présence à la fois de groupes dichlorobenzylidène et nitrophényl, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H9Cl2N3O2 |
|---|---|
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-12-3-1-2-9(13(12)15)8-16-17-10-4-6-11(7-5-10)18(19)20/h1-8,17H/b16-8- |
Clé InChI |
ZYYHDOLXZYYIBC-PXNMLYILSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dichloro-2-{[(2,5-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11694445.png)
![4-[4-(Diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11694448.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694453.png)
![6-Oxo-4-[4-(propan-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11694454.png)
![(5Z)-3-ethyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694457.png)
![4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11694459.png)

![N'-[(E)-(2-Bromophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11694480.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694484.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B11694488.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11694499.png)

![N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11694514.png)
![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694521.png)
